4-[(4-Carboxyphenyl)methyl]naphthalene-1-carboxylic acid
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Overview
Description
4-[(4-Carboxyphenyl)methyl]naphthalene-1-carboxylic acid is a chemical compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry .
Preparation Methods
The synthesis of 4-[(4-Carboxyphenyl)methyl]naphthalene-1-carboxylic acid typically involves the reaction of naphthalene derivatives with carboxylic acid groups. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
4-[(4-Carboxyphenyl)methyl]naphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(4-Carboxyphenyl)methyl]naphthalene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Carboxyphenyl)methyl]naphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
4-[(4-Carboxyphenyl)methyl]naphthalene-1-carboxylic acid can be compared with other similar compounds such as:
1-Naphthoic acid: This compound has a similar naphthalene structure but with a single carboxylic acid group.
2-Naphthoic acid: Another isomer of naphthoic acid with the carboxylic acid group in a different position.
Naphthalene derivatives: Various other naphthalene derivatives with different functional groups and biological activities.
Properties
CAS No. |
819077-62-8 |
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Molecular Formula |
C19H14O4 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
4-[(4-carboxyphenyl)methyl]naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C19H14O4/c20-18(21)13-7-5-12(6-8-13)11-14-9-10-17(19(22)23)16-4-2-1-3-15(14)16/h1-10H,11H2,(H,20,21)(H,22,23) |
InChI Key |
QUKHFIUSGKXYAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C(=O)O)CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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